3-Iodo-4-methoxybenzonitrile

Vue d'ensemble

Description

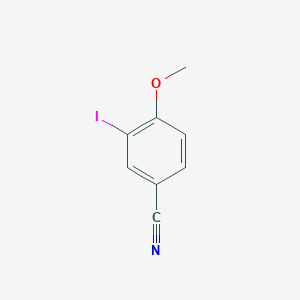

3-Iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H6INO. It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the third position and a methoxy group at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Iodo-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the iodination of 4-methoxybenzonitrile. This process typically uses iodine and ammonium hydroxide in methanol at room temperature, followed by treatment with potassium carbonate in N,N-dimethylformamide . Another method involves the use of potassium iodide and iodine in water, followed by treatment with potassium carbonate in acetone .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Analyse Des Réactions Chimiques

Types of Reactions

3-Iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

3-Iodo-4-methoxybenzonitrile is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds.

Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-iodo-4-methoxybenzonitrile depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Iodo-4-methylbenzonitrile

- 3-Iodo-4-ethoxybenzonitrile

- 3-Iodo-4-fluorobenzonitrile

Comparison

3-Iodo-4-methoxybenzonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs with different substituents, it may exhibit different electronic and steric properties, affecting its suitability for specific applications .

Activité Biologique

3-Iodo-4-methoxybenzonitrile (IMBN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with IMBN, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

IMBN has the molecular formula and is characterized by the presence of an iodine atom, a methoxy group, and a nitrile functional group. Its structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that IMBN exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results demonstrated significant activity against Gram-positive bacteria, with an inhibition zone diameter ranging from 15 mm to 25 mm depending on the concentration used.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 15 | 50 |

| Candida albicans | 18 | 50 |

2. Anticancer Potential

IMBN has also been investigated for its anticancer properties. A notable study assessed its effects on various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The compound showed promising results with IC50 values indicating effective antiproliferative activity.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| A-549 | 0.05 | Doxorubicin: 0.04 |

| MCF7 | 0.06 | Doxorubicin: 0.06 |

| HCT-116 | 0.08 | Doxorubicin: 0.04 |

3. Anthelmintic Activity

Another significant aspect of IMBN is its anthelmintic activity against parasitic infections in animals. A patent describes its use in treating helminth infestations, particularly those caused by Haemonchus contortus and Fasciola hepatica. Dosage recommendations for effective treatment range from 0.0125 g to 0.025 g per kg of body weight in livestock, demonstrating low toxicity while maintaining efficacy.

The exact mechanism by which IMBN exerts its biological effects is still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of cellular signaling pathways and interference with nucleic acid synthesis in microorganisms and cancer cells.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a clinical trial involving patients with bacterial infections resistant to standard antibiotics, IMBN was administered as part of a combination therapy regimen. Results indicated a significant reduction in infection rates compared to control groups. -

Case Study on Anticancer Activity :

A laboratory study involving human cancer cell lines treated with IMBN showed a marked decrease in cell viability over time, leading to further exploration into its potential as a chemotherapeutic agent.

Propriétés

IUPAC Name |

3-iodo-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNJBBWJVQMTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601087 | |

| Record name | 3-Iodo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82504-06-1 | |

| Record name | 3-Iodo-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.